molecular formula C13H18N2O B2563884 3-(1-Aminocyclohexyl)benzamide CAS No. 1391205-54-1

3-(1-Aminocyclohexyl)benzamide

Cat. No.: B2563884
CAS No.: 1391205-54-1
M. Wt: 218.3
InChI Key: BGTGBECFEXDLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminocyclohexyl)benzamide is an organic compound with the molecular formula C13H18N2O It is a derivative of benzamide, where the benzamide moiety is substituted with an aminocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminocyclohexyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and an eco-friendly process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes, such as the use of solid acid catalysts, are likely to be employed to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminocyclohexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzamide moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3-(1-Aminocyclohexyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Aminocyclohexyl)benzamide is unique due to the presence of the aminocyclohexyl group, which imparts distinct chemical and biological properties compared to other benzamide derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(1-aminocyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12(16)10-5-4-6-11(9-10)13(15)7-2-1-3-8-13/h4-6,9H,1-3,7-8,15H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTGBECFEXDLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC(=C2)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.